Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate

Anticancer Research Lead Discovery Cytotoxicity Screening

Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (CAS 81141-13-1) is a synthetic, polycyclic azatetracyclic compound belonging to the benzo[f]pyrrolo[1,2-a]quinoline class. Its structure features a bridgehead nitrogen atom, a 4-bromobenzoyl substituent at the 3-position, and an ethyl ester at the 1-position of the fused core.

Molecular Formula C26H18BrNO3
Molecular Weight 472.3 g/mol
CAS No. 81141-13-1
Cat. No. B12046521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate
CAS81141-13-1
Molecular FormulaC26H18BrNO3
Molecular Weight472.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Br)C=CC5=CC=CC=C53
InChIInChI=1S/C26H18BrNO3/c1-2-31-26(30)21-15-24(25(29)17-7-10-18(27)11-8-17)28-22-13-9-16-5-3-4-6-19(16)20(22)12-14-23(21)28/h3-15H,2H2,1H3
InChIKeyNQIFDOAVKSHXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (CAS 81141-13-1) for Specialized Medicinal Chemistry


Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (CAS 81141-13-1) is a synthetic, polycyclic azatetracyclic compound belonging to the benzo[f]pyrrolo[1,2-a]quinoline class [1]. Its structure features a bridgehead nitrogen atom, a 4-bromobenzoyl substituent at the 3-position, and an ethyl ester at the 1-position of the fused core. This specific regiochemistry distinguishes it from other carboxylate-substituted analogs and is a key determinant in its application as a building block for generating derivative libraries and investigating structure-activity relationships (SAR) for anticancer and antitubercular targets [2]. The compound's utility in research hinges on its role as a functionalized scaffold rather than a final therapeutic agent.

Why Generic Substitution of Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate Is Scientifically Invalid


Generic substitution within the benzo[f]pyrrolo[1,2-a]quinoline series fails because the specific halogen, its ring position, and the ester location on the core are critical drivers of biological activity and chemical reactivity. The 4-bromobenzoyl group imparts distinct steric, electronic, and lipophilic properties compared to the 4-chlorobenzoyl, 4-nitrobenzoyl, or unsubstituted benzoyl analogs [1]. Critically, the bromine atom serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification that is not possible with the chloro or nitro analogs under the same conditions [2]. Furthermore, class-level evidence shows that the antiproliferative activity of monobrominated azatetracyclic derivatives is superior to that of dibrominated ones, highlighting that even subtle changes in halogenation pattern lead to significant potency shifts [3]. Therefore, substituting with a different halogen or a regioisomeric ester will invalidate SAR studies and compromise synthetic tractability.

Quantitative Evidence Guide for Selection of Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate


Monobrominated Azatetracyclic Compounds Show a Differentiated Anticancer Profile Against 60 NCI Cell Lines

In a direct class-level comparison, monobrominated benzo[f]pyrrolo[1,2-a]quinoline derivatives demonstrated superior anticancer activity to their dibrominated counterparts. This finding is crucial for the target compound, Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate, which belongs to this superior monobrominated class. The class of monobrominated compounds includes the target molecule, while the direct comparator class is the dibrominated analogs. The evidence shows that the most active compound in the panel, 3b, a monobrominated derivative, achieved a Percentage Growth Inhibition (PGI) of 100% against several cell lines, including the CCRF-CEM leukemia line, resulting in a calculated LC50. In contrast, the dibrominated compound 4a showed significantly lower activity, with a PGI of just 42% against the same cell line [1].

Anticancer Research Lead Discovery Cytotoxicity Screening

The 4-Bromobenzoyl Substituent is a Superior Synthetic Handle for Diversification Compared to 4-Chloro or Nitro Analogs

The presence of a bromine atom in the target compound's 4-bromobenzoyl group provides a unique and quantifiable advantage in chemical reactivity for downstream derivatization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br >> Cl. The bond dissociation energy (BDE) of a C-Br bond is approximately 285 kJ/mol, significantly lower than the ~397 kJ/mol for a C-Cl bond, making the brominated compound a far more reactive substrate for Suzuki, Heck, or Buchwald-Hartwig couplings [1]. This allows for efficient late-stage functionalization under milder conditions compared to the 4-chloro analog (Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate, CAS 618069-72-0), which is often inert or requires harsher, yield-compromising conditions [2].

Synthetic Chemistry Cross-Coupling Building Blocks

Potent Class-Level Antitubercular Activity Against H37Rv and MDR Strains

This compound belongs to a chemotype that has demonstrated significant antitubercular activity. A closely related analog, dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate, was identified as the most promising agent in its series with MIC values of 8 µg/mL against drug-sensitive H37Rv and 16 µg/mL against multidrug-resistant (MDR) strains of *Mycobacterium tuberculosis* [1]. The target compound, with its 4-bromobenzoyl group, offers a key point of differentiation from this fluorine-containing hit, as the bromine handle provides a synthetic path to optimize for potency or pharmacokinetics that is not available with fluorine, which is a metabolic blocker rather than a diversification point [2].

Anti-Tuberculosis Infectious Disease Drug Resistance

Differentiated Lipophilicity Profile Compared to the Unsubstituted Benzoyl Analog Influences Pharmacokinetics

The 4-bromobenzoyl substitution confers a distinct lipophilicity profile, which is a critical determinant of a compound's ADME properties. Using in silico predictions, the target compound has a calculated logP (clogP) of approximately 5.8. This is a significant increase over the unsubstituted benzoyl analog (Ethyl 3-benzoylbenzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate, CAS 70654-02-3), which has a predicted clogP of ~4.9 [1]. This calculated difference of ~0.9 log units translates to a roughly 8-fold increase in lipophilicity, which can dramatically alter membrane permeability, plasma protein binding, and metabolic clearance [2]. This positions the brominated compound as a more hydrophobic scaffold, better suited for targets requiring high membrane penetration, such as intracellular pathogens or CNS targets.

ADMET Drug-likeness Pharmacokinetics

Optimal Application Scenarios for Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate in Research


Diversification Hub for Anticancer Lead Optimization

This compound is the optimal starting material for generating a focused library of anticancer agents. Procure this scaffold when a program requires a monobrominated core proven to have a superior class-level anticancer profile over dibrominated analogs [1]. Use the 4-bromobenzoyl group as a synthetic handle for parallel Suzuki couplings with various boronic acids to rapidly explore SAR at the 4-position of the benzoyl ring, a strategy not viable with the chloro or fluoro analogs [2]. The goal is to improve upon the baseline micromolar activity observed in the monobrominated chemotype against panels including leukemia and lung cancer cell lines [1].

Synthetic Diversification Point for Novel Antitubercular Agents

Start an anti-TB drug discovery program with this compound to build upon the validated pyrrolo[1,2-a]quinoline chemotype. While a fluorinated analog has shown an MIC of 8 µg/mL against H37Rv [3], the target brominated compound allows for a fundamentally different optimization strategy. The bromine atom can be exploited to introduce a wide array of substituents via cross-coupling to escape metabolic liabilities or enhance target binding, a key advantage over the metabolically stable but synthetically inert C-F bond [4]. This makes it the superior choice for a hit-to-lead campaign against drug-resistant *M. tuberculosis*.

Physicochemical Property-Driven Scaffold for CNS or Intracellular Targets

Utilize this compound for programs requiring a high degree of membrane permeability. Its calculated logP of 5.8 makes it significantly more lipophilic than the unsubstituted benzoyl analog (clogP 4.9), providing a distinct physicochemical starting point [5]. This property is quantifiably linked to enhanced passive membrane permeability and blood-brain barrier penetration, making it a preferred scaffold for early-stage research on CNS disorders or for targeting intracellular pathogens where cell wall penetration is a key challenge [6].

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